N-(4-methoxyphenyl)-2-{1-[(2-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
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Overview
Description
N-(4-METHOXYPHENYL)-2-[1-(2-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a methylbenzoyl group, and a tetrahydroquinoxalinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-[1-(2-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroquinoxalinone core, followed by the introduction of the methoxyphenyl and methylbenzoyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-2-[1-(2-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The methoxyphenyl and methylbenzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-METHOXYPHENYL)-2-[1-(2-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2-[1-(2-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroquinoxalinone derivatives and molecules with methoxyphenyl or methylbenzoyl groups. Examples include:
Uniqueness
N-(4-METHOXYPHENYL)-2-[1-(2-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C25H23N3O4 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-(2-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C25H23N3O4/c1-16-7-3-4-8-19(16)25(31)28-21-10-6-5-9-20(21)27-24(30)22(28)15-23(29)26-17-11-13-18(32-2)14-12-17/h3-14,22H,15H2,1-2H3,(H,26,29)(H,27,30) |
InChI Key |
PMOJWTLYWWVPKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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